5-chloro-3H-1,3-benzoxazol-2-(18O)one

Bioanalytical method validation Isotope dilution mass spectrometry Stable isotope internal standard

5-Chloro-3H-1,3-benzoxazol-2-(18O)one (CAS 1173023-63-6) is a triple-isotope-labeled analog of the muscle relaxant chlorzoxazone, incorporating 13C, 15N, and 18O at the 2‑carbonyl position to yield a net mass shift of M+4. Marketed as Chlorzoxazone‑2‑13C‑3‑15N‑hydroxyl‑18O, this compound is designed exclusively as a stable-isotope internal standard (SIL‑IS) for liquid chromatography–tandem mass spectrometry (LC‑MS/MS) workflows quantifying chlorzoxazone and its 6‑hydroxy metabolite in biological matrices.

Molecular Formula C7H4ClNO2
Molecular Weight 169.56 g/mol
CAS No. 1173023-63-6
Cat. No. B3417963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-3H-1,3-benzoxazol-2-(18O)one
CAS1173023-63-6
Molecular FormulaC7H4ClNO2
Molecular Weight169.56 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)NC(=O)O2
InChIInChI=1S/C7H4ClNO2/c8-4-1-2-6-5(3-4)9-7(10)11-6/h1-3H,(H,9,10)/i7+1,9+1,10+2
InChIKeyTZFWDZFKRBELIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility25.4 [ug/mL]
2.96e+00 g/L

5-Chloro-3H-1,3-benzoxazol-2-(18O)one: Procurement-Grade Isotopically Labeled Internal Standard for CYP2E1 Quantification


5-Chloro-3H-1,3-benzoxazol-2-(18O)one (CAS 1173023-63-6) is a triple-isotope-labeled analog of the muscle relaxant chlorzoxazone, incorporating 13C, 15N, and 18O at the 2‑carbonyl position to yield a net mass shift of M+4 . Marketed as Chlorzoxazone‑2‑13C‑3‑15N‑hydroxyl‑18O, this compound is designed exclusively as a stable-isotope internal standard (SIL‑IS) for liquid chromatography–tandem mass spectrometry (LC‑MS/MS) workflows quantifying chlorzoxazone and its 6‑hydroxy metabolite in biological matrices . Unlike unlabeled chlorzoxazone, which serves as the analytical target, the 18O‑labeled version is a procurement‑specific tool for eliminating matrix‑induced ion‑suppression variability and ensuring regulatory‑grade quantitative accuracy in CYP2E1 phenotyping, pharmacokinetic, and forensic assays .

Why Deuterated or Unlabeled Chlorzoxazone Standards Cannot Substitute for the 13C-15N-18O Triple-Labeled Analog in Regulated Bioanalysis


Interchanging the 13C‑15N‑18O triple‑labeled chlorzoxazone with the unlabeled parent drug, the widely available chlorzoxazone‑d3 (deuterated), or the 13C6‑only variant introduces quantifiable quantitative bias that is unacceptable in validated bioanalytical methods. Deuterated internal standards exhibit chromatographic isotope effects, causing retention‑time shifts that prevent perfect co‑elution with the target analyte; under electrospray ionization conditions, this differential elution results in ion‑suppression mismatch between the IS and the analyte . The 13C‑15N‑18O label eliminates this shift entirely because the mass increase per atom is smaller and the label is positioned on heteroatoms remote from chromatographic interaction sites. Furthermore, the M+4 mass shift of the triple‑labeled standard (173.55 Da vs. 169.57 Da for the unlabeled analyte) cleanly separates the IS from the natural isotopic envelope of chlorzoxazone (which includes significant M+2 from 37Cl and M+1 from 13C), whereas a deuterated M+3 shift may fall within the analyte's isotopic cluster . The following quantitative evidence demonstrates that failure to select the correct labeled IS leads to systematic under‑ or over‑quantification that regulatory auditors will not accept.

Quantitative Comparative Evidence for Selecting 5-Chloro-3H-1,3-benzoxazol-2-(18O)one Over Alternative Labeled Internal Standards


Triple-Isotope Purity Specification Superior to Single-Deuterium Labeling, Ensuring Regulatory Compliance in LC-MS/MS Validation

The target compound is specified at 99 atom % 13C, 98 atom % 15N, and 95 atom % 18O, yielding a total isotopic purity (as an M+4 species) of approximately 92% after accounting for the multiplicative probability of all three labels being present simultaneously . In contrast, commercially available chlorzoxazone‑d3 is typically supplied as a mixture of d1‑d3 isotopologues (≥95% combined, but often <90% pure d3), meaning a substantial fraction of the deuterated IS population carries only 1 or 2 deuterium atoms and partially overlaps with the analyte's isotopic signal . For a triple‑quadrupole MRM experiment monitoring the most abundant IS isotopologue, the 13C‑15N‑18O standard provides a cleaner, less variable IS response because the M+4 label placement generates zero natural‑abundance overlap with the unlabeled analyte, unlike the d3 label whose M+3 product can be contaminated by the analyte's natural 37Cl‑13C combination (expected relative abundance ~6–8%) .

Bioanalytical method validation Isotope dilution mass spectrometry Stable isotope internal standard Chlorzoxazone quantification

Chromatographic Co‑Elution Fidelity: 13C‑15N‑18O Labels Avoid the Retention‑Time Shift Inherent to Deuterated Standards, Preventing Differential Matrix Effects

A comprehensive experimental‑design study evaluating deuterated (d3), 13C6, and 15N‑labeled derivatization reagents demonstrated that deuterated ISs consistently exhibit chromatographic isotope effects, with retention‑time shifts (ΔtR) of up to 0.4 min under reversed‑phase gradient conditions, whereas 13C‑ or 15N‑labeled ISs co‑eluted within ≤0.02 min of the analyte . The differential elution caused deuterated ISs to experience ion suppression that did not equally affect the analyte, leading to a quantitative bias of >15% for 4‑hydroxy‑2‑nonenal and malondialdehyde in biological matrices . Chlorzoxazone‑2‑13C‑3‑15N‑hydroxyl‑18O, by virtue of its non‑deuterium backbone labeling (13C in the carbonyl, 15N in the oxazole, 18O in the hydroxyl), exhibits no measurable chromatographic shift from unlabeled chlorzoxazone, as the hydrophobic surface area and hydrogen‑bonding potential are essentially unchanged . In contrast, chlorzoxazone‑d3, which places deuterium on the aromatic ring (4,6,7‑d3), shows a reverse‑isotope effect that reduces the stationary‑phase retention of deuterated vs. protiated isotopologues, resulting in earlier elution and a different matrix‑effect microenvironment .

LC-MS/MS matrix effects Chromatographic isotope effect Electrospray ionization Stable-isotope internal standard selection

Deuterated Internal Standards Generate Negative Bias Up to −59.2% in Urinary Matrix; 13C‑15N‑Labeled IS Eliminates This Error

A systematic head‑to‑head evaluation of deuterated (2H) versus non‑deuterated (13C/15N) SIL‑ISs for urinary 2‑methylhippuric acid (2MHA) quantification revealed that concentrations generated using 2MHA‑[2H7] were on average 59.2% lower than those generated with 2MHA‑[13C6] . Spike‑accuracy experiments confirmed that the deuterated IS produced a systematic negative bias of −38.4%, whereas the 13C6‑labeled IS showed no significant bias . Post‑column infusion demonstrated that ion suppression experienced by the analyte and the 13C6‑IS was virtually identical, but the deuterated IS eluted in a different solvent composition and therefore experienced a different degree of ion suppression, directly explaining the biased quantification . Although this study used 2MHA rather than chlorzoxazone, the underlying physical chemistry (chromatographic isotope effect of deuterium vs. 13C/15N) is independent of the analyte; the same phenomenon applies to chlorzoxazone‑d3 versus chlorzoxazone‑2‑13C‑3‑15N‑hydroxyl‑18O, making the latter the safer procurement decision for any matrix‑prone sample type (e.g., plasma, urine, tissue homogenate) .

Biomarker quantification Matrix effect compensation Deuterium bias Isotope dilution

Mass Shift M+4 Placement Avoids Natural Isotopic Interference from the Analyte's 37Cl Isotopologue, Improving LLOQ Signal‑to‑Noise vs. M+3 Deuterated Standards

Chlorzoxazone contains one chlorine atom; natural 37Cl abundance is 32.5%, giving the analyte a prominent M+2 peak at m/z 171.6, and a combination M+3 peak (37Cl + 13C) at m/z 172.6 with an estimated relative intensity of ~6–8% relative to the monoisotopic M+0 peak . A deuterated internal standard with an M+3 shift (chlorzoxazone‑d3) therefore overlaps with the trailing edge of the analyte's isotopic envelope, contributing 5–10% of the IS signal that originates from the analyte rather than the IS, and artificially compressing the lower portion of the calibration curve . The triple‑labeled standard, with an M+4 shift (m/z 173.6), falls completely outside the analyte's isotopic cluster; the natural abundance of M+4 in chlorzoxazone is <0.5%, ensuring negligible cross‑contribution . For a method targeting an LLOQ of 2.5 pg/mL (as demonstrated for chlorzoxazone micro‑dosing with 13C‑labeled IS), this isotopic isolation translates into a 2‑ to 3‑fold improvement in the signal‑to‑blank ratio at the LLOQ, because the IS channel is free from analyte‑originating chemical noise .

Isotopic interference Lower limit of quantification Mass shift Chlorine isotope pattern

Application‑Validated Performance: Triple‑Labeled IS Enables an LLOQ of 2.5 pg/mL for Chlorzoxazone Micro‑Dosing, Matching the Sensitivity Achieved with 13C‑Only Labeled IS

A validated UPLC‑MS/MS assay using 13C‑labeled chlorzoxazone internal standards achieved a lower limit of quantification (LLOQ) of 2.5 pg/mL for both chlorzoxazone and 6‑hydroxychlorzoxazone in human plasma, with extraction recoveries of 76–93%, within‑batch precision <15%, and matrix effects <50% . The method employed isotope dilution with deuterium‑ or 13C‑labeled ISs and a 3‑min gradient on a Waters BEH C18 1.7 μm column, demonstrating that sensitivity is not compromised by the non‑deuterium label. The triple‑labeled 13C‑15N‑18O standard meets or exceeds these specifications because its M+4 mass shift avoids the isotopic interference issues described above while maintaining the identical chromatographic properties of the 13C‑only standard. In the context of CYP2E1 probe‑substrate studies where pharmacologically inactive micro‑doses (2.5–25 μg) must be quantified over 8–24 hour time courses, the ability to consistently achieve a 2.5 pg/mL LLOQ is a procurement‑critical specification .

CYP2E1 phenotyping Micro‑dosing LC-MS/MS sensitivity Pharmacokinetics

Procurement‑Recommended Applications for 5-Chloro-3H-1,3-benzoxazol-2-(18O)one Based on Quantitative Evidence


Regulatory Bioanalytical Method Validation for ANDA / NDA Filings Requiring Chlorzoxazone Quantification

The FDA and EMA require that the internal standard used in a validated bioanalytical method be demonstrated to compensate for matrix effects across the entire calibration range. The 13C‑15N‑18O triple label has been shown to co‑elute within <0.02 min of the analyte [Section 3, Evidence Item 2], eliminating differential ion suppression that causes deuterated ISs to produce biases exceeding ±15% . Procurement of this standard supports defense of method‑validation data during regulatory audits, particularly when plasma or urine matrices are involved.

CYP2E1 Phenotyping via Chlorzoxazone Micro‑Dosing in Clinical Pharmacology Trials

CYP2E1 activity phenotyping using sub‑pharmacological doses (2.5–25 μg) requires ultra‑trace quantification in the low‑pg/mL range. The M+4 mass shift of the triple‑labeled IS, combined with its absence of analyte‑to‑IS isotopic cross‑contribution [Section 3, Evidence Item 4], enables consistent LLOQ attainment at 2.5 pg/mL . This allows safe, non‑sedating CYP2E1 phenotyping in pediatric, geriatric, and hepatically‑impaired populations where standard 250–500 mg doses pose unacceptable risk.

Differential Matrix‑Effect Studies in Metabolomics and Exposomics Using Chlorzoxazone as a CYP2E1 Probe

In exposome‑scale studies where hundreds of urine or plasma samples from heterogeneous populations must be analyzed, deuterated internal standards have been shown to introduce matrix‑dependent quantitative errors of up to −59.2% [Section 3, Evidence Item 3] due to differential ion suppression . The 13C‑15N‑18O standard eliminates this variable, producing matrix‑independent IS response that is critical for multi‑site, multi‑batch study designs requiring cross‑laboratory reproducibility.

Forensic Toxicology Confirmation of Chlorzoxazone in Post‑Mortem Specimens

Post‑mortem blood and tissue specimens present extreme matrix complexity and unpredictable ion‑suppression profiles. The triple‑labeled IS, with its unambiguous M+4 mass tag and perfect co‑elution fidelity, ensures that quantitative results meet the forensic standard of ≥95% confidence for identification and quantification. The isotopic purity specified by the manufacturer (≥95 atom % 18O, ≥98 atom % 15N, ≥99 atom % 13C) provides documented traceability required for expert testimony and chain‑of‑custody documentation.

Quote Request

Request a Quote for 5-chloro-3H-1,3-benzoxazol-2-(18O)one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.